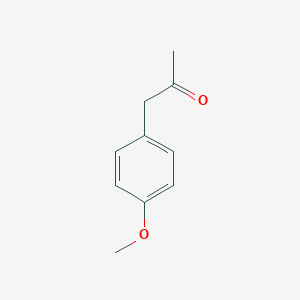

4-メトキシフェニルアセトン

概要

説明

4-メトキシフェニルアセトン: は、分子式C10H12O2 の有機化合物であり、4-メトキシベンジル メチル ケトン とも呼ばれます。この化合物は、フェニル環にメトキシ基が結合し、さらにアセトン部分に結合していることを特徴としています。無色から淡黄色の液体で、心地よい臭いを持ち、様々な化学用途に使用されています。

製法

合成経路と反応条件:

4-メトキシベンズアルデヒドから: 一般的な方法の1つは、n-ブチルアミンなどの塩基の存在下で、4-メトキシベンズアルデヒドをニトロエタンと反応させて、1-(4-メトキシフェニル)-2-ニトロプロペンを生成することです。

4-メトキシフェニル酢酸から: 別の方法は、メソポーラス硫酸化ジルコニア触媒を用いて、4-メトキシフェニル酢酸を炭酸ジメチルでエステル化することです.

工業的製造方法: 工業的製造では、通常、同じ合成経路が採用されますが、スケールが大きく、収率と純度を最大化するために反応条件が最適化されます。連続フロー反応器や蒸留や結晶化などの高度な精製技術の使用は、工業環境で一般的です。

科学的研究の応用

作用機序

4-メトキシフェニルアセトンの作用機序には、生物学的システムにおける様々な酵素や受容体との相互作用が関係しています。 例えば、微生物による不斉アミノ化を受け、光学活性アミンを生成することができます。光学活性アミンは、医薬品用途において重要です . メトキシ基とアセトン部分は、その反応性と分子標的との相互作用において重要な役割を果たします。

類似化合物の比較

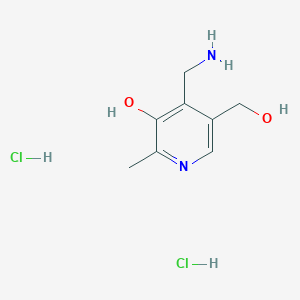

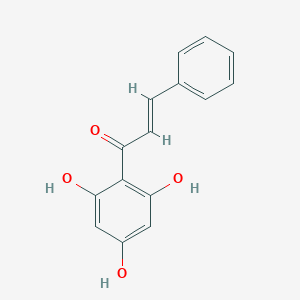

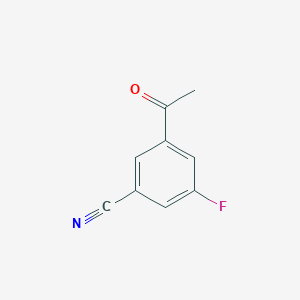

類似化合物:

4-メトキシベンジルアルコール: ケトンではなくアルコール基を持つ、類似の構造です。

4-メトキシフェニル酢酸: ケトンではなくカルボン酸基を持つ、類似の構造です。

4-メトキシアンフェタミン: ケトンではなくアミン基を持つ、類似の構造です。

独自性: 4-メトキシフェニルアセトンは、メトキシ基とアセトン部分の組み合わせにより、独特の化学的性質と反応性を備えている点で、ユニークな化合物です。様々な化学変換を起こすことができるため、有機合成において汎用性の高い中間体となっています。

生化学分析

Biochemical Properties

4-Methoxyphenylacetone has been found to undergo asymmetric amination in the presence of certain microorganisms . This process involves the conversion of 4-Methoxyphenylacetone into 4-Methoxyamphetamine, a process catalyzed by various enzymes present in the microorganisms . The amination process is optimal at a pH of about 7.0 .

Molecular Mechanism

The molecular mechanism of 4-Methoxyphenylacetone primarily involves its conversion into 4-Methoxyamphetamine through an asymmetric amination process . This process is facilitated by enzymes present in certain microorganisms, indicating that 4-Methoxyphenylacetone can interact with these enzymes to undergo a chemical transformation .

Temporal Effects in Laboratory Settings

It has been observed that 4-Methoxyphenylacetone can be converted into 4-Methoxyamphetamine with a 94% conversion yield, suggesting that it remains stable under the conditions of the amination process .

Metabolic Pathways

4-Methoxyphenylacetone is involved in the metabolic pathway that produces 4-Methoxyamphetamine through asymmetric amination . This process is facilitated by enzymes present in certain microorganisms .

準備方法

Synthetic Routes and Reaction Conditions:

From 4-Methoxybenzaldehyde: One common method involves the reaction of 4-methoxybenzaldehyde with nitroethane in the presence of a base such as n-butylamine to form 1-(4-methoxyphenyl)-2-nitropropene.

From 4-Methoxyphenylacetic Acid: Another method involves the esterification of 4-methoxyphenylacetic acid with dimethyl carbonate using a mesoporous sulfated zirconia catalyst.

Industrial Production Methods: Industrial production often involves the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

化学反応の分析

反応の種類:

酸化: 4-メトキシフェニルアセトンは、酸化反応を受けて4-メトキシ安息香酸を生成することができます。

還元: 水素化ホウ素ナトリウムなどの還元剤を用いて、4-メトキシフェニルプロパン-2-オールに還元することができます。

置換: メトキシ基は、適切な条件下で他の官能基に置換することができます。

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロム。

還元: 無水溶媒中での水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

置換: 触媒の存在下での臭素または塩素などのハロゲン化剤。

主な生成物:

酸化: 4-メトキシ安息香酸。

還元: 4-メトキシフェニルプロパン-2-オール。

置換: 導入された置換基に応じて、様々な置換フェニルアセトン。

類似化合物との比較

4-Methoxybenzyl alcohol: Similar structure but with an alcohol group instead of a ketone.

4-Methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of a ketone.

4-Methoxyamphetamine: Similar structure but with an amine group instead of a ketone.

Uniqueness: 4-Methoxyphenylacetone is unique due to its combination of a methoxy group and an acetone moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

特性

IUPAC Name |

1-(4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWKNGZODAOLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059545 | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless oily liquid with an anise type odour | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-(p-Methoxyphenyl)-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

145.00 °C. @ 25.00 mm Hg | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-(p-Methoxyphenyl)-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.067-1.073 | |

| Record name | 1-(p-Methoxyphenyl)-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-84-9 | |

| Record name | 4-Methoxyphenylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Methoxyphenyl)-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anisketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(P-METHOXYPHENYL)-2-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XYW3YJJ33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

46 °C | |

| Record name | 1-(4-Methoxyphenyl)-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

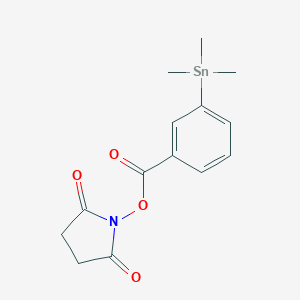

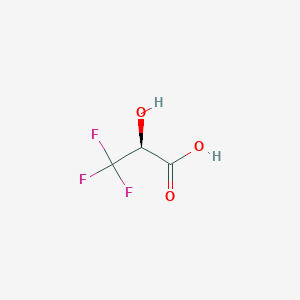

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-Methoxyphenylacetone?

A1: 4-Methoxyphenylacetone, also known as 1-(4-methoxyphenyl)-2-propanone, has the following structural characteristics:

Q2: Can 4-Methoxyphenylacetone be used to attract insects?

A2: Research suggests that 4-Methoxyphenylacetone can be used as a component in insect attractant formulations. Studies have shown that a mixture of raspberry ketone, 4-methoxyphenylacetone, and butyl acetate in a 3:1:1 ratio exhibited greater attraction to male melon flies (Bactrocera cucurbitae) than other tested formulas, both in laboratory and field settings. []

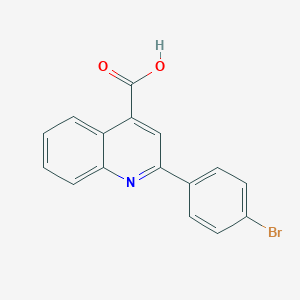

Q3: How is 4-Methoxyphenylacetone used in the synthesis of pharmaceuticals?

A3: 4-Methoxyphenylacetone serves as a valuable starting material in synthesizing various pharmaceutical compounds. For instance, it's used in the synthesis of (R)-N-[2-(2′-ethoxyphenoxy)-ethyl]-N-2-[3-(4′-methoxy-3′-sulfonamido)-phenyl]-propylamine hydrochloride, a potential α1-adrenoreceptor antagonist studied for its application in treating benign prostatic hypertrophy. []

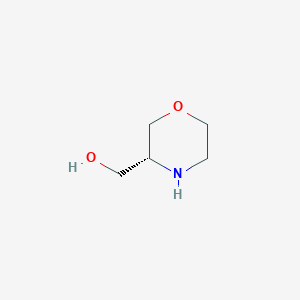

Q4: Can microorganisms utilize 4-Methoxyphenylacetone for asymmetric amination?

A4: Yes, certain microorganisms can perform asymmetric amination of 4-Methoxyphenylacetone. Research has identified strains within the Brevibacterium, Chromobacterium, Flavobacterium, Mycobacterium, Pseudomonas, and Sarcina species capable of this reaction. These microorganisms primarily produce the (S)-(+)-enantiomer of 4-methoxyamphetamine. [, , ]

Q5: What is the role of Brevibacterium linens IFO 12141 in the amination of 4-Methoxyphenylacetone?

A5: Brevibacterium linens IFO 12141 has been identified as a highly effective strain for the amination of 4-Methoxyphenylacetone. This bacterium exhibits optimal amination activity at a pH of approximately 7.0 and utilizes L-alanine as the most efficient amino donor. With this strain, researchers achieved a 94% conversion yield of 4-Methoxyphenylacetone to (S)-(+)-4-methoxyamphetamine at a concentration of 37.6 mM. []

Q6: Does Brevibacterium linens IFO 12141 exhibit substrate specificity in amination reactions?

A6: Interestingly, Brevibacterium linens IFO 12141 demonstrates substrate specificity in amination reactions. Besides 4-Methoxyphenylacetone, this bacterium can also catalyze the amination of 3,4-dimethoxyphenylacetone and 4-(4-methoxyphenyl)-2-butanone, yielding their respective optically active amines. []

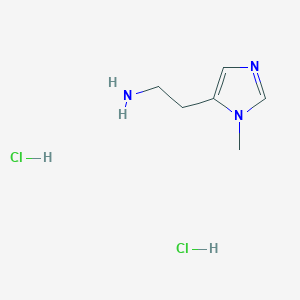

Q7: How are imine reductases (IREDs) involved with 4-Methoxyphenylacetone?

A7: Imine reductases (IREDs) are enzymes that can catalyze the reductive amination of ketones, including 4-Methoxyphenylacetone. Studies have investigated the activity of various IREDs with 4-Methoxyphenylacetone and other substrates, exploring their potential for asymmetric synthesis of chiral amines. This research aims to understand the structure-activity relationships of IREDs to facilitate their rational engineering for improved catalytic efficiency and selectivity. [, ]

Q8: Is there a way to analyze regioisomeric methoxy methyl phenylacetones?

A8: Yes, Gas chromatography-mass spectrometry (GC-MS) combined with a stationary phase containing modified β-cyclodextrin offers effective separation and analysis of regioisomeric methoxy methyl phenylacetones, including differentiation from the controlled precursor substance 3,4-methylenedioxyphenylacetone. []

Q9: What are the implications of 4-Methoxyphenylacetone being a flavin-containing monooxygenase isoform 5 (FMO5) substrate?

A9: The identification of 4-Methoxyphenylacetone as a substrate for FMO5, particularly in the context of the prodrug nabumetone's metabolism, presents significant insights into drug metabolism pathways. This knowledge allows for a better understanding of potential drug interactions and metabolic fate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B17757.png)